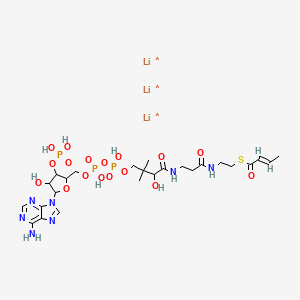
CID 77520350
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, which is an essential cofactor in various biochemical reactions. Coenzyme A plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:
Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.
Condensation with Cysteine: The phosphorylated intermediate is condensed with cysteine to form 4’-phosphopantetheine.
Formation of Coenzyme A: The intermediate undergoes further reactions to form coenzyme A, which is then modified to produce the desired derivative.
Industrial Production Methods
Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the butenoate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .
Wissenschaftliche Forschungsanwendungen
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study metabolic pathways and enzyme mechanisms.
Biology: The compound is used to investigate the role of coenzyme A in cellular metabolism and signaling pathways.
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coenzyme A, Trilithium Salt: Similar in structure but with different metal ions.
Acetyl-Coenzyme A: A derivative of coenzyme A with an acetyl group.
Succinyl-Coenzyme A: Another derivative with a succinyl group.
Uniqueness
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific butenoate group, which imparts distinct biochemical properties. This derivative is particularly useful in studying specific metabolic pathways and enzyme interactions that involve unsaturated acyl groups .
Eigenschaften
Molekularformel |
C25H40Li3N7O17P3S |
|---|---|
Molekulargewicht |
856.5 g/mol |
InChI |
InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;; |
InChI-Schlüssel |
ZFJGFCCFLWSTBZ-WVFFXBQBSA-N |
Isomerische SMILES |
[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















